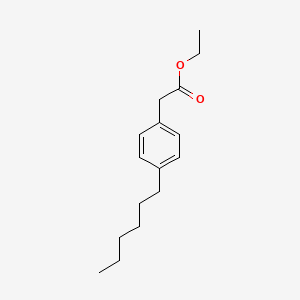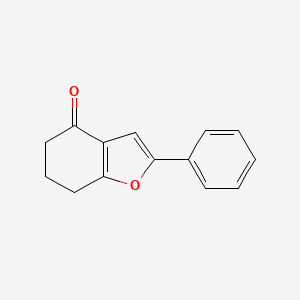
4(5H)-Benzofuranone, 6,7-dihydro-2-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4(5H)-Benzofuranone, 6,7-dihydro-2-phenyl- is an organic compound belonging to the benzofuran family
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4(5H)-Benzofuranone, 6,7-dihydro-2-phenyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the acid-catalyzed cyclization of 2-phenyl-3-buten-2-one with phenol derivatives.
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often use continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
4(5H)-Benzofuranone, 6,7-dihydro-2-phenyl- can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Introduction of different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuranones, while reduction may produce benzofuranols.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the synthesis of dyes, fragrances, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4(5H)-Benzofuranone, 6,7-dihydro-2-phenyl- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological activity. The exact pathways involved depend on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
2-phenylbenzofuran: Lacks the dihydro and ketone functionalities.
6,7-dihydro-1-benzofuran-4(5H)-one: Lacks the phenyl group.
2-phenyl-1-benzofuran: Lacks the dihydro functionality.
Uniqueness
4(5H)-Benzofuranone, 6,7-dihydro-2-phenyl- is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Propiedades
Número CAS |
33158-10-0 |
|---|---|
Fórmula molecular |
C14H12O2 |
Peso molecular |
212.24 g/mol |
Nombre IUPAC |
2-phenyl-6,7-dihydro-5H-1-benzofuran-4-one |
InChI |
InChI=1S/C14H12O2/c15-12-7-4-8-13-11(12)9-14(16-13)10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8H2 |
Clave InChI |
KIECIMHLAZKJQX-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C=C(O2)C3=CC=CC=C3)C(=O)C1 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
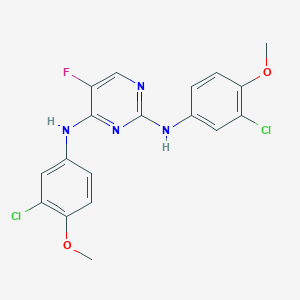
![Phenol, 2-[(2-methyl-2-propenyl)oxy]-](/img/structure/B8780822.png)
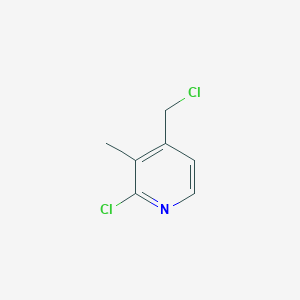
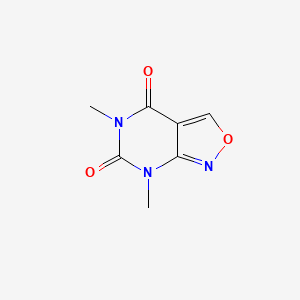
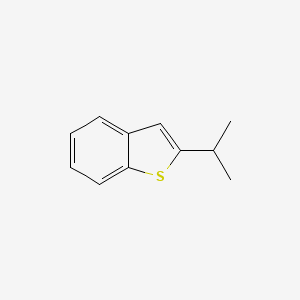
![Azepino[4,5-b]indole-5-carboxylic acid, 8-[bis(phenylmethyl)amino]-1,2,3,6-tetrahydro-1,1-dimethyl-, ethyl ester](/img/structure/B8780844.png)

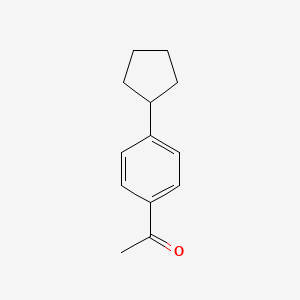
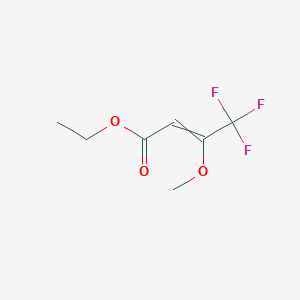
![2-Methylfuro[3,4-b]pyridine-5,7-dione](/img/structure/B8780876.png)
![6-(Methoxycarbonyl)benzo[b]thiophene-2-carboxylic acid](/img/structure/B8780879.png)
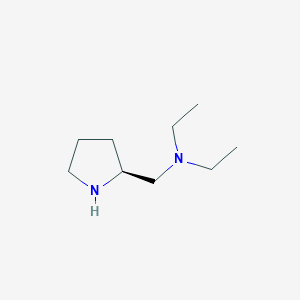
![3-Cyclopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B8780888.png)
